4-Ethyl-2,5-difluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
4-ethyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H7F2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
SMKRIJCTVRAUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethyl 2,5 Difluoropyridine and Its Derivatives
Strategic Approaches to Regioselective Synthesis of 4-Ethyl-2,5-difluoropyridine Scaffolds
The regioselective construction of the this compound framework can be approached through two primary strategies: the building of the heterocyclic ring from acyclic precursors (de novo synthesis) or the introduction of fluorine atoms onto a pre-existing ethylpyridine core (late-stage fluorination).
De Novo Synthetic Routes to Difluoropyridine Cores
De novo synthesis offers the advantage of installing the desired substitution pattern from the outset, avoiding potential issues with regioselectivity in later steps. While specific literature detailing the de novo synthesis of this compound is limited, established methodologies for constructing fluorinated pyridines can be applied. One such approach involves the cycloaddition reactions of fluorinated building blocks. For instance, a [3+3] cycloaddition of an appropriate 1,3-dicarbonyl compound with a fluorinated enamine derivative could theoretically yield the desired pyridine (B92270) core.
Another potential route is the lithiation/isomerization/intramolecular carbolithiation sequence of N-allyl-ynamides, which provides a versatile entry to polysubstituted pyridines. organic-chemistry.orgnih.gov By selecting an appropriately substituted N-allyl-ynamide, this methodology could be adapted for the synthesis of the this compound scaffold. A generalized scheme for the de novo synthesis of substituted pyridines is presented below.
| Starting Materials | Reagents and Conditions | Product | Reference |
| N-allyl-ynamides | 1. n-BuLi, THF, -78 °C to rt; 2. Oxidative workup | Polysubstituted pyridines | organic-chemistry.org |
| α-fluoro-α,β-unsaturated oximes, alkynes | [Cp*RhCl2]2, AgOAc, DCE, 80 °C | 3-Fluoropyridines | acs.org |
This table presents generalized de novo synthetic routes to pyridine cores, which could be adapted for the synthesis of this compound.
Late-Stage Fluorination Techniques Applied to Pyridine Precursors of this compound
Late-stage fluorination introduces fluorine atoms into a molecule at a later stage of the synthetic sequence, which is a highly desirable strategy in drug discovery. researchgate.net For the synthesis of this compound, a potential precursor would be a suitably substituted 4-ethylpyridine.
The direct C-H fluorination of pyridines can be challenging, but methods using reagents like Selectfluor or silver(II) fluoride (B91410) (AgF2) have been developed for the selective fluorination of C-H bonds adjacent to the nitrogen atom. researchgate.net To achieve the 2,5-difluoro substitution pattern, a multi-step approach would likely be necessary, potentially involving the initial synthesis of a 4-ethyl-2-fluoropyridine (B51586) or 4-ethyl-5-fluoropyridine intermediate, followed by a second fluorination step. The regioselectivity of these reactions is often influenced by the electronic properties of the substituents already present on the pyridine ring.
Nucleophilic aromatic substitution (SNAr) of other halogens, such as chlorine or bromine, with a fluoride source is another viable late-stage fluorination strategy. For instance, a precursor like 4-ethyl-2,5-dichloropyridine could potentially be converted to this compound by treatment with a fluoride salt, such as potassium fluoride, often in a high-boiling polar aprotic solvent. thieme-connect.com
Functionalization and Derivatization of this compound
Once the this compound core is obtained, it can serve as a versatile building block for the synthesis of more complex molecules through various functionalization strategies.
Metalation-Directed Functionalization Strategies for this compound
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the case of 2,5-difluoropyridine (B1303130), the fluorine atoms and the pyridine nitrogen direct the metalation to specific positions. The application of these principles to this compound suggests that lithiation using a strong base like lithium diisopropylamide (LDA) would likely occur at the C-6 position, which is ortho to the fluorine at C-5 and meta to the fluorine at C-2. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.
The concept of "regioexhaustive substitution" has been demonstrated for 2,5-difluoropyridine, where all vacant positions were functionalized through the strategic use of directing and protecting groups. researchgate.netacs.orgepfl.ch This approach could be extended to this compound to access derivatives functionalized at the C-3 or C-6 positions.
| Substrate | Base/Reagents | Position of Functionalization | Product | Reference |
| 2,5-Difluoropyridine | 1. LDA, THF, -75 °C; 2. Electrophile (E+) | C-6 | 6-Substituted-2,5-difluoropyridine | researchgate.net |
| 2,5-Difluoropyridine | 1. LDA, THF, -75 °C; 2. ClSi(CH3)3; 3. LDA, THF, -75 °C; 4. E+ | C-3 | 3-Substituted-2,5-difluoropyridine | researchgate.net |
| 2,6-Difluoropyridine (B73466) | LDA, THF, -78 °C | C-3 (ortholithiation) | 3-Lithio-2,6-difluoropyridine | nih.gov |
This table illustrates the principles of metalation-directed functionalization on closely related difluoropyridines.
Cross-Coupling Reactions Utilizing this compound as a Key Building Block
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comsigmaaldrich.com To utilize this compound in such reactions, it would first need to be converted into a suitable coupling partner, typically a halide or triflate. This can be achieved through the metalation-functionalization strategies described in the previous section, for example, by introducing an iodine or bromine atom at the C-6 position.
The resulting 6-halo-4-ethyl-2,5-difluoropyridine could then undergo cross-coupling with a variety of partners, such as boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to introduce diverse substituents onto the pyridine ring. The fluorine atoms on the ring can influence the reactivity of the halide in the cross-coupling reaction.
| Reaction Type | Coupling Partners | Catalyst System | Product |
| Suzuki-Miyaura | Aryl/heteroaryl halide + Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl/heterobiaryl compound |
| Heck | Aryl/heteroaryl halide + Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted alkene |
| Sonogashira | Aryl/heteroaryl halide + Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) cocatalyst, Base (e.g., Et3N) | Aryl/heteroaryl alkyne |
This table provides a general overview of common cross-coupling reactions that could be applied to a halogenated derivative of this compound.
Nucleophilic Aromatic Substitution (SNAr) Pathways on this compound and its Analogs
The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the this compound ring susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pubresearchgate.net In this reaction, a nucleophile displaces one of the fluorine atoms. The regioselectivity of the substitution is a key consideration. In general, for difluoropyridines, the fluorine atom at the position most activated by the pyridine nitrogen (i.e., C-2 or C-6) is preferentially displaced.
In this compound, the fluorine at the C-2 position is expected to be the most susceptible to nucleophilic attack. Therefore, reaction with a variety of nucleophiles, such as amines, alkoxides, and thiols, would likely lead to the selective formation of 2-substituted-4-ethyl-5-fluoropyridines. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The presence of substituents on the pyridine ring can also affect the regioselectivity of SNAr reactions.
| Substrate | Nucleophile | Expected Product | Reference Principles |
| 2,5-Difluoropyridine | R-NH2 | 2-Amino-5-fluoropyridine | researchgate.net |
| 2,5-Difluoropyridine | R-OH / Base | 2-Alkoxy-5-fluoropyridine | researchgate.net |
| 2,5-Difluoropyridine | R-SH / Base | 2-Thio-5-fluoropyridine | researchgate.net |
This table illustrates the expected products from SNAr reactions on the analogous 2,5-difluoropyridine, which can be extrapolated to this compound.
Sustainable and Green Chemistry Aspects in the Synthesis of this compound
The industrial synthesis of specialty chemicals, such as fluorinated pyridine derivatives, is increasingly scrutinized through the lens of green chemistry. The focus is on developing processes that are not only efficient and high-yielding but also minimize environmental impact. For a target molecule like this compound, this involves a critical assessment of reaction conditions, atom economy, and the nature of the catalysts employed.
Development of Environmentally Benign Reaction Conditions
The pursuit of sustainability in the synthesis of this compound centers on replacing hazardous reagents, reducing energy consumption, and minimizing waste generation. Traditional methods for the functionalization of pyridine rings, while effective, often rely on conditions that are suboptimal from a green chemistry perspective.
One common strategy for introducing substituents onto a pyridine ring is through directed ortho-metalation, which for a precursor like 2,5-difluoropyridine, would likely involve lithiation at the 4-position. researchgate.net This process typically requires stoichiometric amounts of strong organolithium bases (e.g., LDA) and cryogenic temperatures (-78°C), which are energy-intensive and pose scalability challenges. researchgate.net Furthermore, anhydrous ether solvents are often necessary.
Modern research focuses on developing more environmentally benign alternatives. These emerging strategies, while not all yet explicitly demonstrated for this compound, represent the forefront of green chemical synthesis for fluorinated heterocycles.
Key Developments:
Alternative Solvents and Energy Sources: There is a significant drive to replace volatile organic compounds with greener solvents like water or bio-renewable alcohols. iptsalipur.org Moreover, energy-efficient techniques such as ultrasound-assisted synthesis have been shown to accelerate reactions and improve yields in the preparation of other fluorinated pyridinium (B92312) salts, reducing the need for prolonged heating. researchgate.net
Transition-Metal-Free Reactions: To circumvent the use of often toxic and expensive heavy metals, transition-metal-free protocols are a key area of development. preprints.org For instance, NH₄I-based reductive systems have been explored for the modular synthesis of fluorinated pyridines, offering high selectivity without the need for metal catalysts. nih.gov
Photocatalysis and Flow Chemistry: Visible-light photoredox catalysis represents a powerful tool, enabling direct C-H arylation and potentially alkylation under mild conditions, which avoids the need for pre-functionalized starting materials. nih.gov When combined with continuous flow systems, these reactions can offer enhanced safety, better temperature control, and improved efficiency, as demonstrated in the sustainable synthesis of other fluorinated N-heterocycles. acs.org
The table below summarizes a comparison between traditional and emerging environmentally benign conditions applicable to the synthesis of functionalized difluoropyridines.
Table 1: Comparison of Reaction Conditions for Pyridine Functionalization
| Parameter | Traditional Method (e.g., Lithiation) | Emerging Green Methodologies |
|---|---|---|
| Reagents | Stoichiometric strong bases (n-BuLi, LDA) | Catalytic systems, milder bases |
| Solvents | Anhydrous ethers (THF, Diethyl ether) | Water, alcohols, ionic liquids |
| Temperature | Cryogenic (-78°C) | Ambient or mild heating |
| Energy Input | High (for cooling and stirring) | Lower (e.g., ultrasound, visible light) |
| Waste | Stoichiometric salt byproducts | Minimal, often catalytic byproducts |
| Safety | Pyrophoric reagents, anhydrous conditions | Generally safer, often aqueous systems |
Atom Economy and Catalyst Efficiency in this compound Production
Beyond reaction conditions, the efficiency of the chemical transformation itself is a cornerstone of green chemistry, primarily measured by atom economy and catalyst performance.
Atom Economy
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. eie.gr An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of this compound can be envisioned through different pathways, each with a distinct atom economy. A traditional multi-step approach involving pre-functionalization or metalation inherently generates stoichiometric waste. For example, a hypothetical metalation/coupling sequence starting from 2,5-difluoropyridine would generate significant salt waste. In contrast, a direct C-H functionalization, where an ethyl group is added directly to the C-H bond at the 4-position, represents a far more atom-economical route.
Table 2: Hypothetical Atom Economy for the Synthesis of this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Route A: Metalation/Alkylation | 2,5-Difluoropyridine + LDA + Ethyl Iodide | This compound | Diisopropylamine + Lithium Iodide | ~35% |
| Route B: Direct C-H Ethylation | 2,5-Difluoropyridine + Ethene | this compound | None (in an ideal addition) | 100% |
Note: The values in this table are illustrative, based on plausible chemical transformations, to highlight the principles of atom economy.
Catalyst Efficiency
For catalytic routes, efficiency is paramount. An effective green catalyst should exhibit high turnover numbers (TON), operate under mild conditions, be recyclable, and be derived from abundant, non-toxic materials. The development of C-C bond-forming reactions has been a major focus. nih.gov
Homogeneous vs. Heterogeneous Catalysts: While many efficient catalysts are homogeneous (dissolved in the reaction medium), this can make catalyst recovery and reuse difficult. The development of heterogeneous catalysts, which exist in a different phase from the reactants, is a key green objective as they can be more easily separated and recycled.
Bio-Based and Eco-Catalysts: An innovative approach is the use of "ecocatalysts" derived from biological sources. For example, researchers have developed palladium catalysts supported on biomass derived from plants used in phytoremediation. researchgate.net These "Eco-Pd®" catalysts have shown high activity in cross-coupling reactions, providing a method for recycling metals and valorizing waste biomass. researchgate.net Lignin, a renewable biopolymer, has also been used as a support for metal nanoparticles to create effective and reusable catalysts for C-C bond formation. mdpi.com
The table below outlines different catalyst types and their relevance to green synthesis.
Table 3: Overview of Catalyst Types and Their Green Chemistry Credentials
| Catalyst Type | Example | Green Advantages | Challenges |
|---|---|---|---|
| Traditional Homogeneous | Palladium Acetate with Phosphine Ligands | High activity and selectivity | Difficult to recover, potential metal leaching |
| Photoredox Catalysts | Organic Dyes, Iridium Complexes | Uses visible light, mild conditions, enables novel reactivity | Can still involve expensive or rare metals (e.g., Iridium) |
| Heterogeneous Catalysts | Metals on solid supports (e.g., Pd on Carbon) | Easily separated and reused, reduces metal contamination | May have lower activity than homogeneous counterparts |
| Bio-Based Catalysts | Lignin-supported nanoparticles, Eco-Pd® | Renewable support, waste valorization, reduced toxicity | Scalability and standardization can be difficult |
By focusing on these principles—developing benign reaction conditions, maximizing atom economy, and utilizing efficient, sustainable catalysts—the chemical industry can move towards a greener future for the production of molecules like this compound.
Elucidation of Reactivity Patterns and Mechanistic Insights for 4 Ethyl 2,5 Difluoropyridine
Influence of Fluorine and Ethyl Substituents on the Reactivity Profile of 4-Ethyl-2,5-difluoropyridine
The reactivity of the pyridine (B92270) ring in this compound is significantly influenced by the electronic and steric properties of its substituents: the two fluorine atoms and the ethyl group. Pyridines are inherently electron-deficient aromatic systems, a characteristic that is further intensified by the presence of electron-withdrawing groups.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect reduces the electron density of the ring, making it more susceptible to nucleophilic attack. nih.gov The presence of two fluorine atoms at the 2- and 5-positions significantly enhances this electron deficiency. The substitution of fluorine atoms for hydrogen atoms on a pyridine ring leads to the formation of new molecular orbitals in the π-system, which can further stabilize the ring and increase its resistance to addition reactions. nih.gov
The interplay of these substituent effects governs the regioselectivity of reactions involving this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the activating fluorine atoms become more electrophilic and are thus preferential sites for nucleophilic attack.
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in this compound
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo- and polyhalo-pyridines. nih.govacs.org This reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a good leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine, is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comwikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
The rate of SNAr reactions is generally faster for fluoropyridines compared to their chloro- or bromo-analogs. acs.org This is attributed to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack, making the initial addition step the rate-determining step. masterorganicchemistry.com
The regioselectivity of SNAr reactions in polysubstituted pyridines is a complex interplay of electronic and steric effects. In this compound, the two fluorine atoms at positions 2 and 5 are potential leaving groups. The position of nucleophilic attack is determined by the relative stability of the possible Meisenheimer intermediates.
The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to them. The ethyl group at the 4-position can exert a steric hindrance effect, potentially disfavoring nucleophilic attack at the adjacent 5-position. However, the electronic effects often dominate.
Quantum mechanical calculations and frontier molecular orbital (FMO) theory can be employed to predict the regioselectivity. wuxiapptec.com The site of nucleophilic attack often corresponds to the carbon atom with the largest lowest unoccupied molecular orbital (LUMO) coefficient. wuxiapptec.com For 2,4-dichloropyrimidine (B19661) analogs, it has been shown that strong electron-donating or electron-withdrawing groups at positions 5 or 6 can alter the regioselectivity of SNAr reactions. wuxiapptec.com
The kinetics of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substituents on the aromatic ring. As mentioned, the high electronegativity of fluorine makes the C-F bond highly polarized, facilitating nucleophilic attack and leading to faster reaction rates compared to other halogens. acs.orgmasterorganicchemistry.com
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the fluorine atoms in this compound, stabilize this intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.
Electrophilic and Radical Reactions of this compound (if applicable)
Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two fluorine atoms, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve and require harsh reaction conditions. The ethyl group at the 4-position is an activating group for electrophilic substitution, but its effect is likely insufficient to overcome the strong deactivating influence of the two fluorine atoms and the ring nitrogen.
Photochemical and Electrochemical Transformations of this compound
Specific studies on the photochemical and electrochemical transformations of this compound are limited in the provided search results. However, the photochemical behavior of fluorinated pyridines can be inferred from general principles. The presence of fluorine atoms can influence the photostability of the molecule. Fluorinated aromatic compounds are known for their high thermal stability and chemical resistance, which is partly attributed to the stabilization of the aromatic ring by the fluorine substituents. nih.gov
Electrochemical studies on substituted pyridines have been conducted. The reduction and oxidation potentials of this compound would be influenced by its substituents. The electron-withdrawing fluorine atoms would make the molecule more susceptible to reduction, while the electron-donating ethyl group would have the opposite effect.
Metal-Mediated and Catalyzed Transformations Involving this compound
Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for the functionalization of halopyridines. These reactions typically involve the oxidative addition of a palladium or other transition metal catalyst to the carbon-halogen bond. The reactivity of halopyridines in these reactions generally follows the order I > Br > Cl > F. Therefore, the C-F bonds in this compound would be the least reactive in such cross-coupling reactions.
However, methods for the C-F bond activation and functionalization have been developed. These often require specific catalyst systems and reaction conditions. The regioselectivity of these reactions would depend on the specific catalyst and ligands used, as well as the electronic and steric environment of the two C-F bonds. For instance, in some palladium-catalyzed cross-coupling reactions of polyhaloheterocycles, the regioselectivity is determined by a combination of the bond dissociation energy of the C-X bond and the interaction of the LUMO of the heterocycle with the HOMO of the palladium species. baranlab.org
Deprotonative metalation using strong bases is another strategy for the functionalization of pyridines. researchgate.net The acidity of the C-H protons on the pyridine ring is increased by the electron-withdrawing fluorine atoms, making deprotonation more facile. The resulting organometallic species can then be reacted with various electrophiles. researchgate.net
Advanced Spectroscopic and Structural Characterization in Research of 4 Ethyl 2,5 Difluoropyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 4-Ethyl-2,5-difluoropyridine, ¹H and ¹³C NMR spectra provide the fundamental framework of its carbon-hydrogen skeleton.
In the ¹H NMR spectrum, the ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The two aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets, with their chemical shifts and splitting patterns influenced by coupling to each other and to the two fluorine atoms.
The ¹³C NMR spectrum, typically acquired with proton decoupling, would show six distinct signals corresponding to the six carbon atoms of the pyridine ring and two signals for the ethyl group. The chemical shifts of the ring carbons are significantly influenced by the electronegative fluorine substituents and the nitrogen atom. Carbons directly bonded to fluorine (C-2 and C-5) would exhibit large one-bond ¹³C-¹⁹F coupling constants. rsc.orgthieme-connect.de
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |
|---|---|---|---|
| H-3 | 7.5 - 7.8 (dd) | - | ³J(H,H), ⁴J(H,F) |
| H-6 | 8.0 - 8.3 (d) | - | ³J(H,F), ⁴J(H,H) |
| -CH₂- | ~2.7 (q) | ~25 | ³J(H,H) |
| -CH₃ | ~1.3 (t) | ~14 | ³J(H,H) |
| C-2 | - | 155 - 160 (d) | ¹J(C,F) |
| C-3 | - | 120 - 125 (d) | ²J(C,F) |
| C-4 | - | 140 - 145 | - |
| C-5 | - | 150 - 155 (d) | ¹J(C,F) |
Note: Predicted values are based on typical chemical shifts for substituted fluoropyridines and ethylbenzenes. Actual values may vary depending on solvent and experimental conditions.
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl triplet and the methylene quartet would confirm the ethyl fragment. It would also show a correlation between the two aromatic protons (H-3 and H-6), confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. science.gov This technique would definitively link the proton signals of the ethyl group to their corresponding carbon signals and assign the signals for the protonated aromatic carbons (C-3 and C-6). science.gov
Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly informative technique. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. alfa-chemistry.comhuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-5 positions. The chemical shifts are sensitive to the electronic environment, providing a fingerprint of the molecule. alfa-chemistry.com
The signals will likely appear as doublets of doublets due to:
Homonuclear coupling (JFF): Coupling between the two fluorine atoms (F-2 and F-5).
Heteronuclear coupling (JHF): Coupling of each fluorine atom to the nearby aromatic protons (H-3 and H-6).
The magnitude of these coupling constants provides valuable structural information. For instance, the ³J(F5, H6) coupling is typically larger than the ⁴J(F2, H6) coupling. Analysis of these J-coupling patterns is critical for the definitive assignment of the fluorine and proton positions on the pyridine ring. ed.ac.uknih.gov
Table 2: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted ¹⁹F Chemical Shift (δ, ppm) | Splitting Pattern | Expected Coupling Constants (Hz) |
|---|---|---|---|
| F-2 | -90 to -120 | dd | ⁴J(F,F), ³J(F,H) |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for fluoropyridines. ucsb.edu
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound Derivatives
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For a derivative of this compound that forms suitable single crystals, this technique can unambiguously confirm its molecular structure. redalyc.orgmdpi.com
Key structural insights that could be obtained include:
Conformation: The preferred orientation of the ethyl group relative to the plane of the pyridine ring can be determined.
Planarity: The planarity of the difluoropyridine ring can be assessed.
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions that govern the solid-state structure. These may include π-π stacking interactions between the aromatic rings of adjacent molecules or weak C-H···F and C-H···N hydrogen bonds. This information is valuable for understanding the physical properties of the material.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra provide a characteristic fingerprint and are useful for identifying functional groups. researchgate.net
For this compound, the following vibrational modes are expected:
C-H stretching: Aliphatic C-H stretches from the ethyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches will appear above 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net
C-F stretching: Strong, characteristic C-F stretching absorptions are anticipated in the 1100-1300 cm⁻¹ range.
C-H bending: Various bending modes for the ethyl group and aromatic protons will appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted Key IR/Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H stretch | 3050 - 3150 | Medium |
| Aliphatic C-H stretch | 2850 - 2980 | Medium-Strong |
| Aromatic C=C/C=N stretch | 1400 - 1650 | Strong (variable) |
| C-F stretch | 1100 - 1300 | Strong (IR) |
Note: Predictions are based on data for analogous compounds like fluoropyridines and ethylpyridines. nih.govnist.gov
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidation of Reaction Products and Purity Assessment
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₇F₂N), the expected exact mass would be used to confirm its elemental composition, a critical step in verifying the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragment ions provide information about the molecule's structure. For this compound, a prominent fragmentation pathway is the benzylic cleavage, involving the loss of a methyl radical (•CH₃) from the ethyl group to form a stable pyridinylmethyl cation. This would result in a strong signal at M-15. Further fragmentation of the pyridine ring could also be observed. nist.govmassbank.eunih.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| Species | Formula | Calculated m/z | Comment |
|---|---|---|---|
| Molecular Ion [M]⁺• | C₇H₇F₂N | 143.0546 | Parent ion |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. youtube.comkhanacademy.org For aromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* transitions.
π→π transitions:* These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the pyridine ring. They are expected to appear in the 200-280 nm range.
n→π transitions:* These involve the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. These transitions are lower in energy and intensity and are often observed as a shoulder on the π→π* bands, typically above 270 nm. researchgate.netnist.gov
The positions and intensities of these absorption maxima (λ_max) can be influenced by substituents. The ethyl group (an alkyl group) and the fluorine atoms will cause slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted pyridine.
Computational and Theoretical Investigations of 4 Ethyl 2,5 Difluoropyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Although no specific DFT data for 4-Ethyl-2,5-difluoropyridine is published, we can infer its properties by examining studies on related compounds like fluoropyridines and ethylpyridines.
Molecular Orbital Analysis and Frontier Orbital Theory
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their distribution across the molecule indicate its nucleophilic (electron-donating) and electrophilic (electron-accepting) character.
For the pyridine (B92270) ring, the introduction of substituents significantly alters the molecular orbital landscape. Fluorine, being a highly electronegative atom, generally lowers the energy of both the HOMO and LUMO. acs.orgrsc.org This effect stems from the strong inductive electron-withdrawing nature of fluorine. Studies on various fluorinated pyridines show that each fluorine substitution results in the creation of a new π-orbital at a lower energy level than the original aromatic orbitals. acs.org This stabilization of the π-system can enhance the thermal stability of the molecule. acs.org
Table 1: Representative Frontier Orbital Energies (in eV) for Related Pyridine Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.70 | -0.75 | 5.95 |
| 2-Fluoropyridine | -6.95 | -0.85 | 6.10 |
| 4-Ethylpyridine | -6.55 | -0.65 | 5.90 |
| Pentafluoropyridine | -7.80 | -1.50 | 6.30 |
Note: These are illustrative values and the actual calculated values for this compound would require specific DFT calculations.
Charge Distribution, Electrostatic Potentials, and Acidity/Basicity Predictions
The charge distribution and molecular electrostatic potential (MEP) are crucial for understanding a molecule's reactivity and intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
In pyridine, the nitrogen atom possesses a region of negative electrostatic potential due to its lone pair of electrons, making it the primary site for protonation and Lewis acid coordination. nih.govresearchgate.net The introduction of fluorine atoms, with their high electronegativity, leads to a significant redistribution of electron density. Studies on fluorinated pyridines show that fluorine atoms create regions of negative potential around themselves while simultaneously reducing the negative potential at the nitrogen atom. rsc.orgnih.gov This reduction in electron density at the nitrogen decreases its basicity.
The ethyl group at the 4-position in this compound would donate electron density to the ring, which would tend to increase the negative electrostatic potential on the nitrogen atom, thereby increasing its basicity relative to 2,5-difluoropyridine (B1303130). researchgate.net However, the strong electron-withdrawing effects of the two fluorine atoms are expected to dominate, resulting in a significantly lower basicity for this compound compared to unsubstituted pyridine or 4-ethylpyridine. The proton affinity (a measure of gas-phase basicity) is expected to be lower than that of pyridine. researchgate.net
Table 2: Predicted Trends in Basicity and Acidity for this compound
| Property | Predicted Trend for this compound |
| Basicity (pKa of conjugate acid) | Lower than pyridine and 4-ethylpyridine; slightly higher than 2,5-difluoropyridine. |
| Acidity (proton abstraction from ethyl group) | Likely to be a very weak acid, with fluorination having a minor impact on the ethyl group's acidity. |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding the origins of selectivity.
Prediction of Regioselectivity and Stereoselectivity
The substitution pattern on the pyridine ring in this compound will dictate the regioselectivity of its reactions. For electrophilic substitution, the pyridine ring is generally deactivated by the nitrogen atom and further deactivated by the two fluorine atoms. Any electrophilic attack would likely be directed to the positions least deactivated by the fluorine atoms and influenced by the directing effect of the ethyl group.
For nucleophilic aromatic substitution (SNA_r), the presence of electron-withdrawing fluorine atoms at positions 2 and 5 makes the ring more susceptible to attack by nucleophiles. The positions ortho and para to the fluorine atoms are activated. Therefore, nucleophilic attack would be favored at the carbon atoms bearing the fluorine atoms (positions 2 and 5) or at the 6-position. Computational modeling of transition states for different attack pathways would be necessary to definitively predict the most favorable site.
Stereoselectivity would be a factor in reactions involving the ethyl group or if the molecule acts as a chiral ligand. However, without a specific reaction context, a general prediction of stereoselectivity is not feasible.
Elucidation of Reaction Energetics and Pathways
Based on studies of substituted pyridines, the N-oxidation of this compound is expected to be more difficult than that of pyridine due to the reduced electron density on the nitrogen atom. nih.gov The reaction pathway for a nucleophilic substitution would likely proceed through a Meisenheimer complex, and the stability of this intermediate would be enhanced by the electron-withdrawing fluorine atoms.
Conformational Analysis and Potential Energy Surface Exploration of this compound
Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group.
The exploration of the potential energy surface would involve calculating the energy of the molecule as a function of the dihedral angle of the C-C bond of the ethyl group relative to the pyridine ring. It is expected that there will be staggered and eclipsed conformations. The staggered conformations, where the hydrogen atoms of the methyl group are positioned to minimize steric hindrance with the pyridine ring, would be the most stable. The energy barriers for rotation are generally low, allowing for rapid interconversion between conformers at room temperature. A detailed conformational analysis would require specific calculations to determine the exact geometries and relative energies of the stable conformers and the transition states connecting them. libretexts.org
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of molecules, offering insights into intermolecular interactions and behavior in solution that are often inaccessible through experimental means alone. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of its interactions can be inferred from computational studies on structurally related fluorinated and substituted aromatic compounds. These simulations provide a theoretical framework for understanding how the interplay of the pyridine nitrogen, the ethyl group, and the fluorine atoms dictates the compound's interaction with itself and with surrounding solvent molecules.
The primary forces governing the intermolecular interactions of this compound are expected to be a combination of electrostatic interactions, van der Waals forces, and potentially weak hydrogen and halogen bonds. The nitrogen atom in the pyridine ring, with its lone pair of electrons, acts as a hydrogen bond acceptor. The fluorine atoms, being highly electronegative, induce a significant dipole moment in the molecule and can participate in dipole-dipole interactions and the formation of weak C–H···F hydrogen bonds. The ethyl group primarily contributes to van der Waals interactions and introduces conformational flexibility.
MD simulations of similar fluorinated aromatic molecules have shown that fluorination can significantly alter intermolecular interaction patterns compared to their non-fluorinated analogs. researchgate.netnih.gov The electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic ring, which can influence stacking interactions with other aromatic systems. nih.gov In the case of this compound, this effect, combined with the steric hindrance from the ethyl group, would likely lead to complex potential energy surfaces governing dimer formation and aggregation.
In solution, the behavior of this compound is expected to be highly dependent on the nature of the solvent. In polar protic solvents, such as water or methanol, the primary interaction is anticipated to be hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen. MD simulations of other pyridine derivatives in aqueous solutions have demonstrated the formation of stable hydrogen bonds with the nitrogen atom. nih.gov Additionally, the fluorine atoms can form weak hydrogen bonds with water molecules.
In polar aprotic solvents like dimethylformamide (DMF), strong dipole-dipole interactions would dominate. The positive end of the solvent's dipole would likely orient towards the electronegative fluorine atoms and the nitrogen atom of the pyridine ring. In nonpolar solvents, such as hexane (B92381) or toluene, the interactions would be primarily driven by weaker van der Waals forces and potential π-stacking interactions with aromatic solvents.
The following tables summarize the anticipated primary intermolecular interactions based on computational studies of analogous compounds.
Table 1: Predicted Intermolecular Interactions of this compound
| Interaction Type | Interacting Moiety on Molecule 1 | Interacting Moiety on Molecule 2 | Predicted Relative Strength |
| Hydrogen Bonding | Pyridine Nitrogen (Acceptor) | Acidic Hydrogen (e.g., from solvent) | Strong |
| Dipole-Dipole | C-F Bonds, Pyridine Ring | C-F Bonds, Pyridine Ring | Moderate |
| van der Waals | Ethyl Group, Aromatic Ring | Ethyl Group, Aromatic Ring | Weak |
| Halogen Bonding | Fluorine Atom | Nucleophilic site | Weak |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Weak (influenced by fluorine) |
Table 2: Predicted Dominant Interactions of this compound in Various Solvents
| Solvent Type | Example Solvent | Dominant Interaction Type(s) |
| Polar Protic | Water, Methanol | Hydrogen Bonding (N···H-O), Dipole-Dipole |
| Polar Aprotic | Dimethylformamide (DMF) | Dipole-Dipole |
| Nonpolar Aromatic | Toluene | π-π Stacking, van der Waals |
| Nonpolar Aliphatic | Hexane | van der Waals |
It is important to note that these are predicted behaviors based on the computational analysis of similar molecules. Detailed molecular dynamics simulations of this compound would be necessary to fully characterize its dynamic properties, including conformational preferences of the ethyl group, the structure of solvation shells, and the thermodynamics of its interactions in various environments. Such studies would provide a more quantitative understanding of its behavior at the molecular level.
Applications of 4 Ethyl 2,5 Difluoropyridine in Advanced Organic Synthesis and Materials Science Research
4-Ethyl-2,5-difluoropyridine as a Key Building Block for Complex Chemical Architectures
The utility of fluorinated pyridine (B92270) scaffolds in constructing complex molecules is well-established in chemical research. The fluorine atoms in such compounds significantly influence the electron distribution of the aromatic ring, making them susceptible to certain chemical transformations.
Theoretically, the two fluorine atoms on the pyridine ring of this compound would render the carbon atoms to which they are attached electrophilic and thus prime sites for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a fundamental tool for building more complex molecular architectures. However, specific examples detailing the use of this compound as a starting material were not identified in the comprehensive search.
Synthesis of Fluorinated Heterocyclic Systems
While the synthesis of fluorinated heterocycles is a vibrant area of research due to their importance in pharmaceuticals and agrochemicals, specific studies detailing the use of this compound as a precursor to other fluorinated heterocyclic systems could not be located. General methodologies often involve the reaction of difluoropyridines with various nucleophiles to construct new ring systems. For instance, related compounds like 2,6-difluoropyridine (B73466) have been used to prepare poly(pyridine ether)s through polycondensation reactions. sigmaaldrich.com
Development of Bioactive Molecule Intermediates (excluding direct drug/clinical claims)
The incorporation of a difluoropyridine moiety is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The search, however, did not yield specific examples of this compound being used as an intermediate in the development of bioactive molecules. Research in this area often focuses on the broader class of fluorinated pyridines as valuable components for new therapeutic agents. uni-muenster.demdpi.com
Role of this compound in Ligand Design for Catalysis Research
Pyridine-based structures are frequently employed as ligands in transition metal catalysis. The electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the catalytic activity of the metal center. The fluorine atoms in this compound would act as strong electron-withdrawing groups, which could be beneficial for certain catalytic applications. Despite this potential, a thorough search did not uncover any published research where this compound was specifically utilized in the design and synthesis of ligands for catalysis. google.com
Incorporation of this compound Moieties into Functional Materials
Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com The incorporation of fluorinated aromatic units is a key strategy for developing these high-performance materials. nih.govresearchgate.net
Design and Synthesis of Fluorinated Polymers and Copolymers
The synthesis of fluorinated polymers can be achieved by the polymerization of fluorine-containing monomers. acs.org A molecule like this compound could potentially serve as a monomer or a co-monomer in polymerization reactions, such as polycondensation via nucleophilic aromatic substitution. However, no specific studies or patents describing the synthesis of polymers or copolymers incorporating the this compound unit were identified.
Applications in Advanced Chemical Materials (e.g., high-performance films, absorbents)
Consistent with the lack of data on polymer synthesis, no information was found regarding the application of materials derived from this compound. The properties of such hypothetical materials and their potential uses in applications like high-performance films or specialized absorbents remain undocumented in the available literature.
Utilization in Agrochemical Research as a Synthetic Intermediate
While the broader class of fluorinated pyridines, particularly those containing trifluoromethyl groups, are well-established as crucial building blocks in the synthesis of numerous herbicides, fungicides, and insecticides, the specific compound This compound is not prominently featured in these synthetic pathways.
For context, the following table lists related fluorinated pyridine intermediates and the types of agrochemicals they are used to synthesize, highlighting the general importance of this class of compounds in agrochemical research. It is important to note that This compound is not included in this list due to the absence of direct research linking it to agrochemical synthesis.
| Fluorinated Pyridine Intermediate | Class of Agrochemical | Example of Final Product |
| 2-Chloro-5-(trifluoromethyl)pyridine | Herbicide | Fluazifop-butyl |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Fungicide | Fluazinam |
| 2-Chloro-6-(trichloromethyl)pyridine | Fungicide, N-stabilizer | Nitrapyrin |
The lack of specific data on the application of This compound suggests that its particular substitution pattern may not have been identified as a key structural motif for biological activity in major agrochemical discovery programs to date. Research in the agrochemical field is vast and ongoing, and it is possible that its utility as an intermediate may be explored in future studies. However, at present, its role in advanced organic synthesis for agrochemical applications remains undocumented in publicly accessible research.
Future Directions and Emerging Research Avenues for 4 Ethyl 2,5 Difluoropyridine Chemistry
Exploration of Novel and Undiscovered Reactivity Pathways for 4-Ethyl-2,5-difluoropyridine
The reactivity of this compound is predicted to be governed by the interplay of the electron-withdrawing fluorine atoms and the activating ethyl group on the pyridine (B92270) ring. The fluorine atoms significantly influence the electron density of the aromatic system, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the nitrogen are typically the most activated towards nucleophilic attack.
Future research could systematically investigate the regioselectivity of SNAr reactions with a variety of nucleophiles, such as amines, alkoxides, and thiols. The influence of reaction conditions, including solvent, temperature, and the nature of the base, on the substitution pattern would be a critical area of study. Furthermore, the potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-F bonds, a challenging but increasingly feasible transformation, could unlock novel synthetic pathways to complex substituted pyridines. The ethyl group at the 4-position may also offer avenues for functionalization through benzylic-type reactions under appropriate conditions.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization for this compound
The application of artificial intelligence (AI) and machine learning (ML) in chemical synthesis is a rapidly evolving field that could significantly accelerate the exploration of this compound chemistry. Given the lack of existing experimental data, predictive modeling could be an invaluable tool.
Table 1: Potential AI and Machine Learning Applications in this compound Research
| Application Area | Description | Potential Impact |
| Reaction Outcome Prediction | Training ML models on existing datasets of fluorinated pyridine reactions to predict the products, yields, and regioselectivity of new reactions involving this compound. | Reduces the number of trial-and-error experiments, saving time and resources. |
| Retrosynthetic Analysis | Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its derivatives. | Uncovers non-intuitive synthetic strategies and identifies readily available starting materials. |
| Catalyst and Reagent Selection | Employing ML algorithms to suggest optimal catalysts, ligands, and reagents for specific transformations, such as selective C-F bond functionalization. | Enhances reaction efficiency and selectivity, and can lead to the discovery of novel catalyst systems. |
| Property Prediction | Predicting the physicochemical and biological properties of virtual derivatives of this compound to guide the design of molecules with desired characteristics. | Prioritizes the synthesis of compounds with a higher probability of possessing interesting biological or material properties. |
The development of robust AI/ML models for this specific compound would, however, necessitate the generation of an initial, high-quality dataset through systematic experimental work.
Development of Flow Chemistry and Continuous Manufacturing Processes for this compound Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. For the synthesis of this compound, which may involve hazardous reagents or exothermic reactions, a continuous manufacturing approach would be highly beneficial.
Future research in this area could focus on developing a multi-step flow synthesis, potentially starting from readily available precursors. Each step of the synthesis, from the introduction of the fluorine atoms to the installation of the ethyl group, could be optimized in a continuous reactor. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time monitoring and optimization of the process parameters. The development of a robust and scalable flow process would be a significant step towards making this compound and its derivatives more accessible for further research and potential commercial applications.
Interdisciplinary Research Synergies Utilizing this compound as a Unique Probe Molecule
The unique substitution pattern of this compound makes it a potentially valuable tool in various interdisciplinary research areas. The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics.
Table 2: Potential Interdisciplinary Applications of this compound
| Research Field | Potential Application | Rationale |
| Medicinal Chemistry | As a scaffold for the synthesis of novel bioactive compounds. | The fluorinated pyridine motif is present in many pharmaceuticals, and the ethyl group provides a vector for further modification. |
| Chemical Biology | As a ¹⁹F NMR probe to study protein-ligand interactions. | The distinct chemical shifts of the two fluorine atoms could report on the binding environment within a biological target. |
| Materials Science | As a building block for the synthesis of novel liquid crystals or organic electronics. | The polar and aromatic nature of the molecule, combined with the potential for further functionalization, could lead to materials with interesting properties. |
| Agrochemical Science | As a lead structure for the development of new pesticides or herbicides. | Fluorinated heterocycles are a well-established class of agrochemicals. |
The realization of these interdisciplinary synergies is contingent on the development of efficient synthetic routes to this compound and a deeper understanding of its fundamental chemical properties. The current void in the literature presents a clear opportunity for foundational research that could pave the way for exciting future discoveries.
Q & A
Q. How can researchers address the lack of ecotoxicological data for this compound in regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
